molecular formula C6H3Cl2F5O2S2 B1459562 3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride CAS No. 1706462-61-4

3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride

Cat. No. B1459562
CAS RN: 1706462-61-4
M. Wt: 337.1 g/mol
InChI Key: IYGLCEYXUSWUKB-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride, also known as Sultone, is a sulfonic acid that possesses a chlorine atom substituted on the benzene ring. It has a CAS Number of 1240257-81-1 and a molecular weight of 301.06 . It is used in various fields of research and industry, particularly in organic synthesis, electrochemistry, and material science.


Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-5-(pentafluoro-lambda~6~-sulfanyl)benzoyl chloride . The InChI code is 1S/C7H3Cl2F5OS/c8-5-1-4(7(9)15)2-6(3-5)16(10,11,12,13)14/h1-3H .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature .

Scientific Research Applications

Chemoselective Hydro(Chloro)pentafluorosulfanylation

Chemoselective hydro- and chloropentafluorosulfanylation techniques have been developed for α-diazo carbonyl compounds, demonstrating an efficient method to access various α-pentafluorosulfanyl carbonyl compounds. These compounds hold high value for potential applications due to the unique properties imparted by the pentafluorosulfanyl group (Shou, Xu, & Qing, 2021).

Synthesis of Key Building Blocks

Research has focused on the synthesis of key building blocks for active compounds, such as Penoxsulam, through convenient and efficient synthetic routes. This involves regioselective lithiation and subsequent electrophilic substitution, demonstrating the compound's utility in complex organic synthesis (Huang et al., 2019).

Bioisosteric Replacement in Benzodiazepines

The pentafluorosulfanyl group has been investigated as a bioisosteric replacement for a chloro-group in benzodiazepines. Although the substitution led to a loss of potency for GABAA receptor activation, it highlights the chemical versatility and potential for modification of pharmacologically active compounds (Jose et al., 2021).

Sterically Hindered Isomeric Forms

The synthesis and structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride offer insights into molecular-electronic structures and kinetics, contributing to the understanding of steric effects in chemical reactions (Rublova et al., 2017).

Pentafluorosulfanylbenzene Chemistry

The role of copper in the synthesis of pentafluorosulfanylbenzenes and the development of new routes to these compounds through direct fluorination of aromatic sulfenyl chlorides have been explored. These methodologies are crucial for the synthesis of potentially energetic materials and further nucleophilic substitution chemistry (Sipyagin et al., 2014).

properties

IUPAC Name

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F5O2S2/c7-4-1-5(16(8,14)15)3-6(2-4)17(9,10,11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGLCEYXUSWUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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